6-Isothiocyanato-6-pentylundecane
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Overview
Description
6-Isothiocyanato-6-pentylundecane is an organic compound with the molecular formula C17H33NS. It is a member of the isothiocyanate family, which are known for their biological activity and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Isothiocyanato-6-pentylundecane can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts, which are then desulfurized to yield isothiocyanates . Another method involves the reaction of phenyl isothiocyanate with corresponding amines under mild conditions and nitrogen protection .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of solvent, reaction conditions, and purification processes are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Isothiocyanato-6-pentylundecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions to form thioureas and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioureas, and various substituted derivatives .
Scientific Research Applications
6-Isothiocyanato-6-pentylundecane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential use in drug development and as a chemopreventive agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Isothiocyanato-6-pentylundecane involves its interaction with various molecular targets and pathways. It can induce stress response pathways that restore cellular redox and protein homeostasis, contributing to the resolution of inflammation. At higher concentrations, it can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .
Comparison with Similar Compounds
Similar Compounds
- Phenyl isothiocyanate
- Sulforaphane
- Benzyl isothiocyanate
Uniqueness
6-Isothiocyanato-6-pentylundecane is unique due to its specific structure, which imparts distinct physical and chemical properties. Its long alkyl chain differentiates it from other isothiocyanates, potentially influencing its reactivity and biological activity .
Properties
CAS No. |
919474-70-7 |
---|---|
Molecular Formula |
C17H33NS |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
6-isothiocyanato-6-pentylundecane |
InChI |
InChI=1S/C17H33NS/c1-4-7-10-13-17(18-16-19,14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3 |
InChI Key |
DLZHCLKZCOVPML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)(CCCCC)N=C=S |
Origin of Product |
United States |
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